N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide is an organic compound characterized by the presence of a cyclopropane ring attached to a sulfonamide group, with a 4-methoxyphenyl ethyl substituent
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
While the mechanism of action for “N-(4-methoxyphenethyl)cyclopropanesulfonamide” is not explicitly stated, similar compounds have been designed to evaluate their inhibitory effects on acetylcholinesterase enzyme . For instance, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide showed acetylcholinesterase inhibitory activity comparable to Neostigmine methylsulfate .
Future Directions
The future directions for “N-(4-methoxyphenethyl)cyclopropanesulfonamide” and similar compounds could involve further exploration of their therapeutic potential. For instance, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide showed promising acetylcholinesterase inhibitory activity and could serve as a lead structure for the design of more potent acetylcholinesterase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide typically involves the reaction of 4-methoxyphenethylamine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-hydroxyphenethylcyclopropanesulfonamide.
Reduction: Formation of N-[2-(4-methoxyphenyl)ethyl]cyclopropylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide
- N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide is unique due to its specific structural features, such as the cyclopropane ring and the methoxyphenyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-11-4-2-10(3-5-11)8-9-13-17(14,15)12-6-7-12/h2-5,12-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZKCSXXTYPTKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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